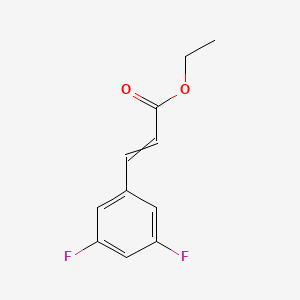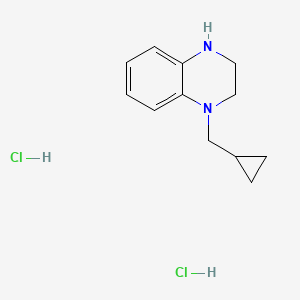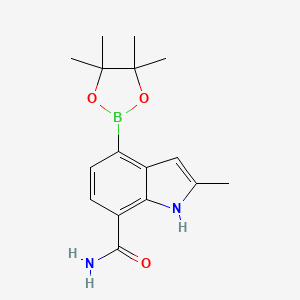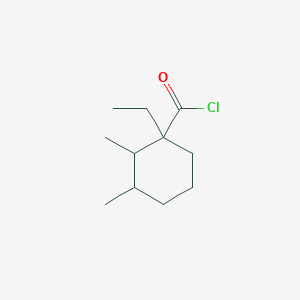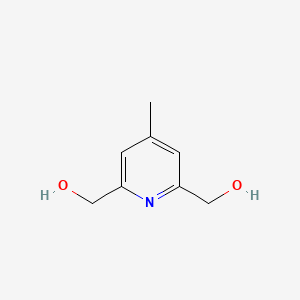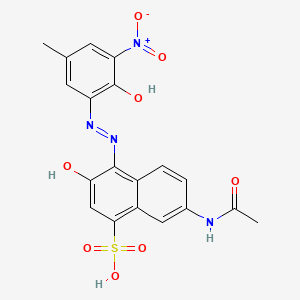
7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methyl-3-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-acetylamino-3-hydroxy-naphthalene-1-sulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the desired azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and amino derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Nitro and amino derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid primarily involves its interaction with light and biological molecules:
Light Absorption: The compound absorbs light in the visible spectrum, leading to its vibrant color. This property is due to the conjugated system of double bonds and the presence of the azo group.
Biological Interaction: The compound can interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, making it useful in staining and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Acid Orange 7: A commonly used azo dye in the textile industry.
Uniqueness
7-(Acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
58890-64-5 |
|---|---|
Formule moléculaire |
C19H16N4O8S |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
7-acetamido-3-hydroxy-4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H16N4O8S/c1-9-5-14(19(26)15(6-9)23(27)28)21-22-18-12-4-3-11(20-10(2)24)7-13(12)17(8-16(18)25)32(29,30)31/h3-8,25-26H,1-2H3,(H,20,24)(H,29,30,31) |
Clé InChI |
RHDQOKKBHSAKIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)

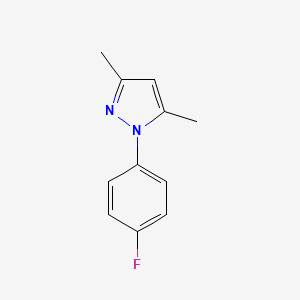
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
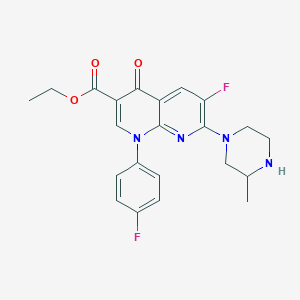
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
